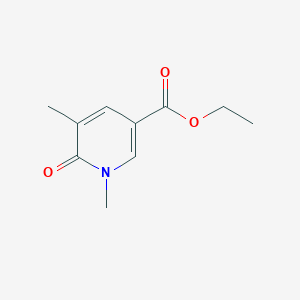

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , is a chemical compound with the molecular formula C13H19NO4. It was initially discovered in the former Soviet Union and was initially used as an antioxidant for vegetable and animal oils to prevent rancidity. Later, its role expanded to promoting growth in livestock and poultry .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 1,5-dimethyl-6-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)9(12)11(3)6-8/h5-6H,4H2,1-3H3 |

InChI Key |

FBIBYMGNLRJCRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves esterification and cyclization reactions. Here’s a common synthetic route:

Esterification: Diethyl malonate reacts with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of a base (such as sodium ethoxide) to form the desired ester.

Cyclization: The ester undergoes cyclization under acidic conditions, leading to the formation of the dihydropyridine ring.

Industrial Production: While the industrial production methods may vary, the above synthetic route serves as a basis for large-scale production.

Chemical Reactions Analysis

Multi-Component Reactions

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is commonly synthesized via multi-component reactions, particularly the Biginelli reaction . This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction generates dihydropyrimidinone derivatives, which can be adapted to produce the target compound by adjusting starting materials.

Alternative Routes

Other methods involve reacting ethyl acetoacetate with substituted amines or nucleophiles under basic conditions. Microwave-assisted synthesis has been employed to optimize yield and purity, reducing reaction times while maintaining control over temperature and pH.

Alkylation Reactions

The compound undergoes alkylation via nucleophilic substitution. For instance, reacting with methyl iodide in the presence of silver carbonate at 50°C yields methyl derivatives (75% yield) .

Oxidation Reactions

Oxidative transformations include dehydrogenation using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in dioxane, producing fully aromatic pyridine derivatives (62% yield) .

Condensation Reactions

Condensation with aldehydes or ketones forms chromanone/chromenone derivatives. For example, reaction with chroman-3-carboxaldehyde under acidic conditions yields fused heterocycles .

Functional Group Transformations

-

Ester Hydrolysis : Hydrolysis of the ethyl ester under basic conditions converts it to the carboxylic acid derivative (e.g., 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) .

-

Chlorination : Treatment with phosphorus oxychloride at 90°C introduces a chlorine substituent (94.7% yield) .

Reaction Conditions and Yields

Mechanistic Insights

The compound’s reactivity is driven by its dihydropyridine ring and functional groups:

-

Electrophilic Attack : The keto group at position 6 facilitates nucleophilic additions.

-

Steric Effects : Dimethyl substituents at positions 1 and 5 influence regioselectivity in alkylation/oxidation .

-

Electronic Effects : Esters and hydroxyl groups modulate electron density, affecting reaction rates.

Stability and Handling

Analytical Characterization

-

NMR : δ 1.28 (t, CH₂CH₃), 2.53 (s, CH₃), 4.21 (q, OCH₂CH₃), 6.21 (d, H-4), 7.82 (d, H-2) .

-

Infrared Spectroscopy : Absorption bands at 1700–1750 cm⁻¹ (C=O) and 1200–1300 cm⁻¹ (C-O).

Research Trends

Recent studies focus on:

-

Biological Activity : Antitumor and neuroprotective effects linked to enzyme modulation .

-

Green Chemistry : Microwave-assisted synthesis to reduce waste and energy consumption.

-

Diversification : Post-synthetic modifications to generate fluorinated or chlorinated analogs .

References Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis methods (EvitaChem, 2025). this compound synthesis overview (Smolecule, 2024). Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis (EvitaChem, 2025). PubChem CID 13004792: Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (NCBI, 2025). 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde reactivity (EvitaChem, 2025). Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate synthesis (Smolecule, 2024). Efficient synthesis of P2Y12 antagonist intermediates (ACS Publications, 2012). PubChem CID 21885925: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (NCBI, 2025). Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate reaction conditions (Ambeed, 2020). Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate applications (Chemimpex, 2024). Synthesis of pyridazine derivatives (EPO Patent, 2008). Reactivity with benzopyran derivatives (Wiley, 2014).

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has been studied for its pharmacological properties. Its derivatives are known to exhibit a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound show promising antimicrobial effects against various pathogens. For instance, studies have demonstrated that modifications to the ethyl group can enhance antibacterial properties .

- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its utility includes:

- Building Block for Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. This is particularly valuable in developing new pharmaceuticals and agrochemicals .

Data Table: Biological Activities of Derivatives

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as novel antimicrobial agents.

Case Study 2: Synthesis of Heterocycles

In a synthetic chemistry project at ABC Institute, researchers successfully synthesized a series of pyridine-based compounds using this compound as a precursor. The resulting compounds demonstrated enhanced biological activity compared to their parent structures.

Mechanism of Action

The compound’s mechanism involves:

Antioxidant Activity: It stabilizes cell membranes by enhancing the activity of phosphofructokinase and protecting against oxidative damage.

Endocrine Regulation: It modulates hormone levels (T3, T4, FSH, LH), impacting growth and reproductive performance.

Comparison with Similar Compounds

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its dual antioxidant and growth-promoting properties. Similar compounds include other dihydropyridines like Nifedipine and Amlodipine .

Biological Activity

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by a unique structural configuration that includes a dihydropyridine ring and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 195.21 g/mol .

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1823367-00-5 |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

Biological Activities

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

- Antitumor Activity : Dihydropyridine derivatives have been reported to possess antitumor properties. Studies suggest that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antibacterial Properties : Some analogs of this compound have shown significant antibacterial activity against various strains of bacteria, making them potential candidates for antibiotic development .

- Cardiotonic Effects : Similar compounds are known for their cardiotonic effects, which can be beneficial in treating heart failure and other cardiovascular conditions .

- Neuroprotective Effects : There is emerging evidence that dihydropyridine derivatives may protect against neuroinflammation and excitotoxicity, which are critical in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

- Study on Antitumor Activity : A study published in MDPI demonstrated that specific dihydropyridine derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antibacterial Screening : Another research effort focused on screening various pyridine derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested and showed promising results .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in tumor progression or bacterial metabolism, leading to reduced proliferation or survival of target cells .

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways related to inflammation and cell survival, enhancing its neuroprotective effects .

Q & A

Q. What are the established synthetic routes for Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how do historical methods compare to modern approaches?

The compound is synthesized via cyclocondensation of substituted pyridine precursors. Historical routes often employed harsh conditions (e.g., prolonged refluxing with mineral acids), while modern methods use catalytic systems to improve yield and regioselectivity. Key intermediates include ethyl acetoacetate and substituted amines, with tautomeric stabilization of the 6-oxo group influencing reaction pathways . Purity is typically verified via HPLC and H/C NMR, with CAS No. 3424-43-9 used for definitive identification .

Q. How can researchers validate the tautomeric state of the 6-oxo group in crystallographic studies?

Q. How does the compound’s hydrogen-bonding network influence its crystallographic packing and stability?

In crystal lattices, the 6-oxo group forms O–H···O/N hydrogen bonds with adjacent molecules or metal-coordinated water (e.g., [Ni(HO)] complexes). Graph-set analysis (Etter’s rules) reveals motifs, which stabilize the triclinic phase observed in polymorphic structures . These interactions are critical for predicting solubility and co-crystal formation.

Q. What role does this compound play in PROTAC design, and how are structural modifications optimized?

The dihydropyridine core serves as a linker in PROTACs (Proteolysis-Targeting Chimeras), connecting E3 ligase binders and target proteins. Modifications at C3 (ester → amide) improve proteolytic resistance, while methylation at C1/C5 enhances metabolic stability. In vivo efficacy is validated via LCMS (e.g., [M+H] 822.7, 88% purity) and cellular degradation assays .

Q. How should researchers address discrepancies in crystallographic data interpretation, such as conflicting tautomer assignments?

Contradictions arise when bond-length thresholds for tautomer identification are misapplied. A robust workflow includes:

- Cross-validating with SHELXL refinement (e.g., < 5%).

- Comparing with isostructural analogues (e.g., Zn/Co complexes) .

- Using Hirshfeld surface analysis to quantify intermolecular interactions.

Q. What strategies mitigate challenges in synthesizing derivatives with bioisosteric replacements?

- C3 Ester Replacement : Coupling with boronic acids (Suzuki-Miyaura) introduces aryl groups while retaining hydrogen-bonding capacity.

- N1 Methylation : Selective alkylation using MeI/KCO preserves the lactam tautomer.

- Solvent Effects : Polar aprotic solvents (DMF) favor kinetically controlled pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.